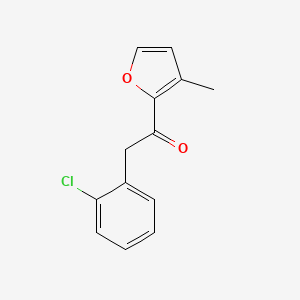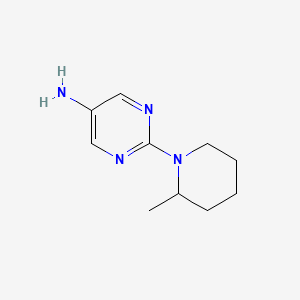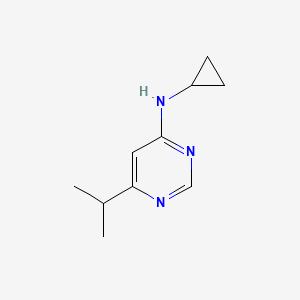
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine
Vue d'ensemble
Description
“6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H11ClN4 . It is a pyrimidinamine derivative, which are considered promising compounds in various fields due to their outstanding activity .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives often involves the use of pyrimidifen as a template according to the bioisosterism . The process often involves the reaction of substituted aldehydes, HCl, DMF, reflux, and POCl3 .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, which is a common structural motif in many chemical compounds .Chemical Reactions Analysis
Pyrimidinamine derivatives, including “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine”, are known for their challenging coupling with (hetero)aryl electrophiles . The 2-pyridyl boronic acids, which are often used in these reactions, are notorious for their instability and poor reactivity .Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety is considered a privileged structure due to its wide range of pharmacological activities. Novel derivatives of pyrimidine, including those related to 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine, have shown promising results against fibrotic diseases. They inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Kinase Inhibition for Cancer Therapy
Derivatives of this compound have been synthesized and evaluated for their inhibitory potency against selected kinases, which play a crucial role in the progression of various malignancies. For instance, the monopolar spindle 1 (MPS1) kinase is a therapeutic target for triple-negative breast cancer, and certain derivatives of 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine have been designed to block MPS1 activity, potentially serving as potent inhibitors for cancer treatment .
Aldosterone Synthase Inhibition
In the context of cardiovascular diseases, the inhibition of aldosterone synthase (CYP11B2) is a novel mechanism to lower arterial blood pressure. Derivatives of this compound have been explored for their selectivity in inhibiting CYP11B2 without significantly affecting cortisol secretion, which is crucial for developing treatments with fewer side effects .
Anti-Tubercular Agents
The search for effective anti-tubercular agents has led to the design and synthesis of derivatives of 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine. These derivatives have been evaluated for their activity against Mycobacterium tuberculosis, showing potential as first-line drugs to shorten tuberculosis therapy .
Anti-Microbial Activity
Research into the anti-microbial properties of pyrimidine derivatives has revealed that compounds related to 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine exhibit significant activity against various microbial strains. This opens up possibilities for developing new anti-microbial drugs that can combat resistant pathogens .
Mécanisme D'action
Orientations Futures
The future directions for the research and development of pyrimidinamine derivatives, including “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine”, could involve the development of more efficient synthesis methods, the exploration of their potential applications in various fields, and the investigation of their safety and environmental impact .
Propriétés
IUPAC Name |
6-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-6-11(16-8-15-10)14-5-3-9-2-1-4-13-7-9/h1-2,4,6-8H,3,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHWNGSRAQVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)
![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)



![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)
![2-(Methylamino)-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1465688.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)
![1-[(6-Propylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465690.png)

